molecular formula C10H12FNO2 B1636660 N-(2-fluorophenyl)-2-methylAlanine

N-(2-fluorophenyl)-2-methylAlanine

Cat. No.: B1636660
M. Wt: 197.21 g/mol
InChI Key: NAJJRLSECXWCFB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methylAlanine is an organic compound that features a fluoroaniline group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylAlanine typically involves the reaction of 2-fluoroaniline with a suitable precursor of methylpropanoic acid. One common method is the nucleophilic substitution reaction where 2-fluoroaniline reacts with a halogenated derivative of methylpropanoic acid under basic conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate or sodium hydroxide, which helps in the deprotonation of the amine group, making it more nucleophilic .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylAlanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroanilino)-2-methylpropanoic acid
  • 2-(2-Bromoanilino)-2-methylpropanoic acid
  • 2-(2-Nitroanilino)-2-methylpropanoic acid

Uniqueness

N-(2-fluorophenyl)-2-methylAlanine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2-fluoroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

NAJJRLSECXWCFB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

sequence

X

Origin of Product

United States

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